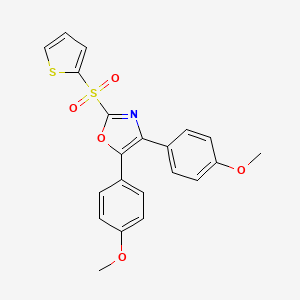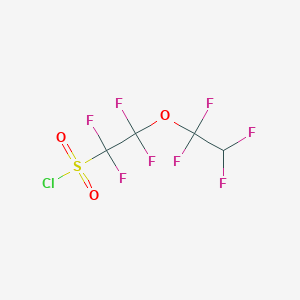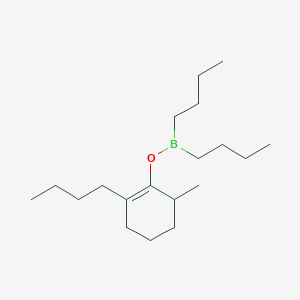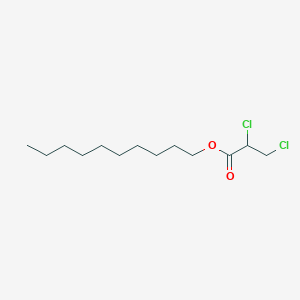
Decyl 2,3-dichloropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl 2,3-dichloropropanoate is an organic compound with the molecular formula C13H24Cl2O2 It is an ester derived from the reaction between decanol and 2,3-dichloropropanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decyl 2,3-dichloropropanoate can be synthesized through the esterification reaction between decanol and 2,3-dichloropropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Decyl 2,3-dichloropropanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, leading to the formation of decyl 2-hydroxy-3-chloropropanoate.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce decanol and 2,3-dichloropropanoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield decyl 2,3-dichloropropanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Decyl 2-hydroxy-3-chloropropanoate.
Hydrolysis: Decanol and 2,3-dichloropropanoic acid.
Reduction: Decyl 2,3-dichloropropanol.
Aplicaciones Científicas De Investigación
Decyl 2,3-dichloropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of decyl 2,3-dichloropropanoate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release decanol and 2,3-dichloropropanoic acid, which may exert biological effects through their interaction with cellular components. The exact molecular pathways and targets involved in its action are still under investigation, but it is believed to affect membrane integrity and enzyme activity.
Comparación Con Compuestos Similares
Ethyl 2,3-dichloropropanoate: Similar in structure but with an ethyl group instead of a decyl group. It has different physical properties and applications.
Methyl 2,3-dichloropropanoate: Another ester with a methyl group, used in different chemical reactions and industrial applications.
2,3-Dichloropropanoic acid: The parent acid from which these esters are derived, used in various chemical syntheses.
Uniqueness: Decyl 2,3-dichloropropanoate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs
Propiedades
Número CAS |
89876-52-8 |
|---|---|
Fórmula molecular |
C13H24Cl2O2 |
Peso molecular |
283.2 g/mol |
Nombre IUPAC |
decyl 2,3-dichloropropanoate |
InChI |
InChI=1S/C13H24Cl2O2/c1-2-3-4-5-6-7-8-9-10-17-13(16)12(15)11-14/h12H,2-11H2,1H3 |
Clave InChI |
ZKJHDNBEVSXFDK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)C(CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


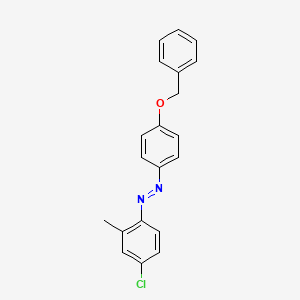
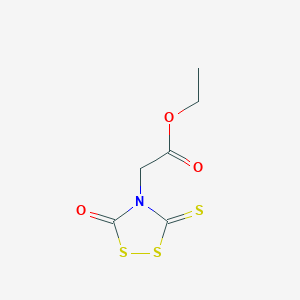
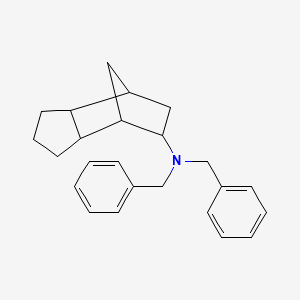
![Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone](/img/structure/B14395845.png)
![N-[2-(Diethylamino)ethyl]-N-ethyl-N'-phenylurea](/img/structure/B14395848.png)
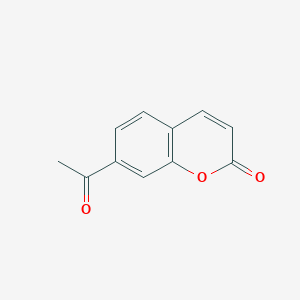
![2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14395855.png)
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide](/img/structure/B14395862.png)
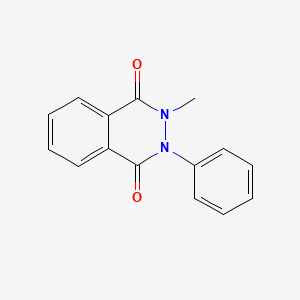
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine](/img/structure/B14395883.png)
